Cas no 16395-58-7 (N-Acetyl-L-prolinamide)

N-Acetyl-L-prolinamide structure
N-Acetyl-L-prolinamide structure
Product Name:N-Acetyl-L-prolinamide
CAS No:16395-58-7
MF:C7H12N2O2
MW:156.182381629944
MDL:MFCD00037340
CID:50402
PubChem ID:85395
Update Time:2025-07-17

N-Acetyl-L-prolinamide Chemical and Physical Properties

Names and Identifiers

    • (S)-1-Acetylpyrrolidine-2-carboxamide
    • Ac-L-Pro-NH2
    • Ac-Pro-NH?
    • Ac-Pro-NH₂
    • N-Acetyl-L-prolinamide
    • 1-Acetyl-L-prolinamide
    • ACETYL-L-PROLINAMIDE
    • ACETYL-L-PROLINE AMIDE
    • Ac-Prn-OH
    • AC-PROLINE-NH2
    • AC-PYRD(2)-NH2
    • N-acetyl proline amide
    • N-ACETYL-L-PRO NH2
    • N-acetyl-L-proline amide
    • N-Ac-Pro-NH2
    • 2-Pyrrolidinecarboxamide,1-acetyl-, (S)-
    • 2-Pyrrolidinecarboxamide, 1-acetyl-, L- (8CI)
    • 1-Acetylprolinamide
    • N-Acetylprolinamide
    • SCHEMBL608859
    • 1-Acetylpyrrolidine-2-carboximidic acid
    • (2S)-1-acetylpyrrolidine-2-carboxamide
    • 16395-58-7
    • AKOS016843154
    • 2-Pyrrolidinecarboxamide, 1-acetyl-, (S)-
    • AC-26494
    • CS-0196843
    • DTXSID90936889
    • AS-33340
    • N-ACETYL-L-PROLINAMIDE (AC-PRO-NH2)
    • N-alpha-Acetyl-L-proline amide
    • MFCD00037340
    • Ac-Pro-NH
    • MDL: MFCD00037340
    • Inchi: 1S/C7H12N2O2/c1-5(10)9-4-2-3-6(9)7(8)11/h6H,2-4H2,1H3,(H2,8,11)/t6-/m0/s1
    • InChI Key: CXURPNUIYCJENH-LURJTMIESA-N
    • SMILES: O=C([C@@H]1CCCN1C(C)=O)N

Computed Properties

  • Exact Mass: 156.09000
  • Monoisotopic Mass: 156.09
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: _1.3
  • Topological Polar Surface Area: 63.4A^2

Experimental Properties

  • Color/Form: White powder
  • Density: 1.206
  • Boiling Point: 411.9°Cat760mmHg
  • Flash Point: 202.9°C
  • Refractive Index: 1.519
  • PSA: 63.40000
  • LogP: 0.12080

N-Acetyl-L-prolinamide Security Information

  • Storage Condition:Store in cold storage.

N-Acetyl-L-prolinamide Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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N-Acetyl-L-prolinamide Related Literature

Additional information on N-Acetyl-L-prolinamide

N-Acetyl-L-prolinamide (CAS No. 16395-58-7): A Comprehensive Overview

N-Acetyl-L-prolinamide (CAS No. 16395-58-7) is a versatile compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound, also known as N-acetyl-L-proline amide, is a derivative of the amino acid L-proline, modified by the addition of an acetyl group to the amino terminus. The unique structural features of N-Acetyl-L-prolinamide make it an important molecule in various applications, including drug development, biochemical assays, and synthetic chemistry.

The chemical structure of N-Acetyl-L-prolinamide consists of a five-membered ring with a carboxamide group and an acetyl group attached to the nitrogen atom. This structure imparts specific chemical and biological properties that are crucial for its applications. The compound is typically synthesized through the acetylation of L-proline using acetic anhydride or acetyl chloride in the presence of a base such as triethylamine or pyridine.

In recent years, N-Acetyl-L-prolinamide has been extensively studied for its potential therapeutic applications. One notable area of research is its role in neuroprotection. Studies have shown that N-Acetyl-L-prolinamide can exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. For instance, a study published in the Journal of Neurochemistry demonstrated that N-Acetyl-L-prolinamide significantly reduced the levels of reactive oxygen species (ROS) and pro-inflammatory cytokines in a model of neurodegenerative disease.

Beyond its neuroprotective properties, N-Acetyl-L-prolinamide has also been investigated for its potential as a chaperone molecule. Chaperones are proteins that assist in the folding and stabilization of other proteins. Research has indicated that N-Acetyl-L-prolinamide can act as a molecular chaperone by stabilizing protein structures and preventing aggregation. This property makes it a promising candidate for treating protein misfolding disorders such as Alzheimer's disease and Parkinson's disease.

In the context of drug development, N-Acetyl-L-prolinamide has been explored as a lead compound for designing new therapeutic agents. Its ability to cross the blood-brain barrier (BBB) efficiently makes it particularly attractive for central nervous system (CNS) disorders. Additionally, the compound's low toxicity and high solubility contribute to its favorable pharmacokinetic profile, enhancing its potential as a drug candidate.

The biochemical properties of N-Acetyl-L-prolinamide have also been leveraged in various analytical methods. For example, it has been used as a derivatizing agent in liquid chromatography-mass spectrometry (LC-MS) to improve the detection and quantification of certain biomolecules. The formation of stable derivatives with enhanced detectability has facilitated more accurate and sensitive analyses in clinical and research settings.

In synthetic chemistry, N-Acetyl-L-prolinamide serves as an important building block for constructing more complex molecules. Its reactivity and functional groups make it suitable for various chemical transformations, including coupling reactions, cyclizations, and functional group interconversions. These synthetic applications have broadened its utility in the development of new materials and pharmaceuticals.

The environmental impact of N-Acetyl-L-prolinamide is another area of interest. While it is generally considered safe for use in laboratory settings, proper handling and disposal practices are essential to minimize any potential environmental risks. Research into the biodegradability and ecotoxicity of this compound is ongoing to ensure its sustainable use in industrial and pharmaceutical applications.

In conclusion, N-Acetyl-L-prolinamide (CAS No. 16395-58-7) is a multifaceted compound with diverse applications in chemistry, biochemistry, and pharmaceutical research. Its unique structural features and biological properties make it a valuable molecule for various therapeutic and analytical purposes. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, further solidifying its importance in these fields.

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